6-Bromo-7-methylquinoline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

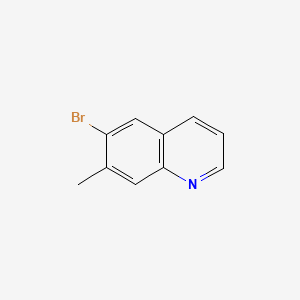

Structure

3D Structure

Properties

IUPAC Name |

6-bromo-7-methylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrN/c1-7-5-10-8(6-9(7)11)3-2-4-12-10/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMGWSJBVVZOOST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=CC=N2)C=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50728282 | |

| Record name | 6-Bromo-7-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50728282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122759-89-1 | |

| Record name | 6-Bromo-7-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50728282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Bromo-7-methylquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 6-Bromo-7-methylquinoline (CAS: 122759-89-1)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-Bromo-7-methylquinoline, a key heterocyclic building block in medicinal chemistry. This document details its physicochemical properties, plausible synthetic routes with experimental protocols, and potential applications in drug discovery, particularly in the development of anticancer and antimalarial agents.

Core Compound Properties

This compound is a substituted quinoline derivative with the chemical formula C₁₀H₈BrN.[1][2][3][4][5] Its structure, featuring a bromine atom at the 6-position and a methyl group at the 7-position, makes it a versatile intermediate for further chemical modifications.

| Property | Value | Reference |

| CAS Number | 122759-89-1 | [1][2] |

| Molecular Formula | C₁₀H₈BrN | [1][2][3][4] |

| Molecular Weight | 222.08 g/mol | [3] |

| Physical Form | Solid | [1] |

| Purity | Typically ≥97% | [1][2] |

| Storage | Room temperature, in a dry and sealed container | [1] |

| Boiling Point | 312.7±22.0 °C (Predicted) | [4] |

Plausible Synthetic Pathway

Proposed Synthesis Workflow

Caption: Proposed synthesis workflow for this compound.

Experimental Protocol: A Generalized Skraup-Doebner-von Miller Synthesis

This protocol is a generalized procedure and may require optimization for the specific synthesis of this compound.

Materials:

-

4-Bromo-3-methylaniline

-

Glycerol

-

Concentrated Sulfuric Acid

-

An oxidizing agent (e.g., nitrobenzene, arsenic pentoxide, or iron(III) sulfate)

-

Sodium hydroxide solution

-

Organic solvent for extraction (e.g., dichloromethane or ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

Reaction Setup: In a fume hood, cautiously add concentrated sulfuric acid to a reaction flask containing 4-bromo-3-methylaniline and glycerol, while cooling the flask in an ice bath to control the initial exothermic reaction.

-

Addition of Oxidizing Agent: Slowly add the oxidizing agent to the mixture with continuous stirring.

-

Heating: Heat the reaction mixture to approximately 120-130 °C for several hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the mixture onto crushed ice.

-

Neutralization: Neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution until the pH is basic. This step should be performed with caution due to the exothermic nature of the neutralization.

-

Extraction: Extract the aqueous layer multiple times with an organic solvent.

-

Drying and Concentration: Combine the organic extracts and dry them over an anhydrous drying agent. Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude this compound by column chromatography on silica gel or by recrystallization from a suitable solvent to yield the pure product.

Applications in Drug Discovery

Quinoline derivatives are a well-established class of compounds with a broad range of biological activities. The presence of a bromine atom in this compound provides a reactive site for further functionalization, making it a valuable scaffold in the development of novel therapeutic agents.[4]

Anticancer Potential

Substituted quinolines have been extensively investigated for their anticancer properties. While specific data for this compound is limited, structurally similar brominated quinoline derivatives have demonstrated cytotoxic activity against various cancer cell lines.

Comparative Cytotoxicity Data of Structurally Similar Compounds:

| Compound | Cancer Cell Line | IC₅₀ (µM) |

| 6-Bromo-2-mercapto-3-phenylquinazolin-4(3H)-one derivative | MCF-7 (Breast) | 15.85 ± 3.32 |

| 5,7-Dibromo-8-hydroxyquinoline | C6 (Rat Brain Tumor) | 6.7 - 25.6 |

| 6,8-Dibromo-5-nitroquinoline | HT29 (Colorectal) | >50 |

Disclaimer: This data is for comparative purposes only and the activity of this compound may vary.

Potential Mechanism of Action in Cancer:

Quinoline-based compounds can exert their anticancer effects through various mechanisms, including the inhibition of key signaling pathways involved in cell proliferation, survival, and angiogenesis.

Caption: Potential inhibition of the PI3K/Akt/mTOR signaling pathway by quinoline derivatives.

Antimalarial Potential

The quinoline scaffold is a cornerstone in the development of antimalarial drugs, with chloroquine and mefloquine being prominent examples. While specific antimalarial data for this compound is not available, its structural similarity to known antimalarial agents suggests its potential as a starting point for the design of new compounds to combat drug-resistant strains of Plasmodium falciparum.

Experimental Workflow for Biological Evaluation

The following diagram outlines a general workflow for the biological evaluation of this compound and its derivatives.

Caption: General workflow for the biological evaluation of this compound.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in the field of drug discovery. Its quinoline core, substituted with a bromine atom and a methyl group, provides a strategic platform for the synthesis of novel compounds with potential anticancer and antimalarial activities. The plausible synthetic route and generalized experimental protocols provided in this guide offer a solid foundation for researchers to explore the full therapeutic potential of this promising scaffold. Further investigation into its specific biological activities and mechanisms of action is warranted to advance the development of new and effective therapeutic agents.

References

An In-depth Technical Guide on the Molecular Structure of 6-Bromo-7-methylquinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and analytical methodologies for 6-Bromo-7-methylquinoline. This compound is a substituted quinoline, a heterocyclic aromatic organic compound, which serves as a crucial building block in medicinal chemistry and materials science.

Molecular Structure and Chemical Properties

This compound is characterized by a quinoline core with a bromine atom substituted at the 6th position and a methyl group at the 7th position. This substitution pattern influences its electronic properties and reactivity, making it a versatile intermediate for the synthesis of more complex molecules.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| CAS Number | 122759-89-1 | |

| Molecular Formula | C₁₀H₈BrN | |

| Molecular Weight | 222.08 g/mol | |

| IUPAC Name | This compound | |

| SMILES | CC1=C(C=C2C=CC=NC2=C1)Br | |

| InChI Key | NMGWSJBVVZOOST-UHFFFAOYSA-N | |

| Physical Form | White to light brown solid | |

| Boiling Point | 312.7±22.0°C | |

| Storage | Room temperature, dry conditions |

Molecular Structure Diagram

Caption: 2D structure of this compound.

Spectroscopic Data

Table 2: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)

| Proton Assignment | Chemical Shift (δ) [ppm] (Predicted) | Multiplicity |

| H-2 | 8.8 - 9.0 | dd |

| H-3 | 7.3 - 7.5 | dd |

| H-4 | 8.0 - 8.2 | d |

| H-5 | 7.8 - 8.0 | s |

| H-8 | 7.9 - 8.1 | s |

| CH₃ (at C-7) | 2.4 - 2.6 | s |

Table 3: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)

| Carbon Assignment | Chemical Shift (δ) [ppm] (Predicted) |

| C-2 | ~150 |

| C-3 | ~122 |

| C-4 | ~135 |

| C-4a | ~147 |

| C-5 | ~128 |

| C-6 | ~120 |

| C-7 | ~138 |

| C-8 | ~129 |

| C-8a | ~127 |

| CH₃ (at C-7) | ~18-20 |

Table 4: Predicted IR and Mass Spectrometry Data for this compound

| Spectroscopic Technique | Feature | Interpretation |

| IR Spectroscopy | ~3050-3100 cm⁻¹ | C-H stretching (aromatic) |

| ~1600, ~1500, ~1450 cm⁻¹ | C=C and C=N stretching (quinoline ring) | |

| ~2920, ~2850 cm⁻¹ | C-H stretching (methyl group) | |

| ~600-800 cm⁻¹ | C-Br stretching | |

| Mass Spectrometry | m/z ~221, ~223 | [M]⁺ and [M+2]⁺ peaks due to ⁷⁹Br and ⁸¹Br isotopes |

| Fragmentation may involve loss of Br, CH₃, or HCN |

Experimental Protocols

A. Synthesis of this compound via Skraup Synthesis

The Skraup synthesis is a classic method for preparing quinolines. A potential synthesis for this compound involves the reaction of 4-bromo-3-methylaniline with glycerol in the presence of an acid and an oxidizing agent.

-

Reactants:

-

4-Bromo-3-methylaniline

-

Glycerol

-

Concentrated Sulfuric Acid

-

Nitrobenzene (or another suitable oxidizing agent)

-

Ferrous sulfate (to moderate the reaction)

-

-

Procedure (Generalized):

-

A mixture of 4-bromo-3-methylaniline, nitrobenzene, and concentrated sulfuric acid is prepared in a reaction flask equipped with a reflux condenser.

-

Ferrous sulfate is added to control the reaction rate.

-

Glycerol is added gradually to the heated mixture. The reaction is exothermic and may become vigorous.

-

After the initial reaction subsides, the mixture is heated under reflux for several hours to complete the reaction.

-

The reaction mixture is cooled and then poured into water.

-

The excess nitrobenzene is removed by steam distillation.

-

The remaining solution is neutralized with a base (e.g., sodium hydroxide) to precipitate the crude product.

-

The crude this compound is purified by techniques such as recrystallization or column chromatography.

-

B. Spectroscopic Analysis

The following are generalized protocols for obtaining spectroscopic data for this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve 10-20 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence on a 400 MHz or higher spectrometer.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A greater number of scans will be required compared to ¹H NMR.

-

-

Infrared (IR) Spectroscopy:

-

Sample Preparation: The solid sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

-

Data Acquisition: Record the spectrum on an FTIR spectrometer, typically in the range of 4000-400 cm⁻¹. A background spectrum should be recorded and subtracted from the sample spectrum.

-

-

Mass Spectrometry (MS):

-

Sample Introduction: Introduce the sample into the mass spectrometer, often via direct infusion or after separation by Gas Chromatography (GC-MS).

-

Ionization: Use Electron Ionization (EI) to generate the molecular ion and fragment ions.

-

Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z) using a mass analyzer.

-

Workflow for Synthesis and Analysis

Caption: General workflow for the synthesis and analysis of this compound.

Potential Biological Activity and Applications

Quinoline derivatives are known to exhibit a wide range of biological activities, including anticancer and antimicrobial properties. The presence of a bromine atom can enhance the lipophilicity and, in some cases, the biological activity of the molecule.

-

Anticancer Potential: Substituted quinolines have been investigated for their ability to act as inhibitors of various protein kinases and signaling pathways implicated in cancer, such as the PI3K/Akt and EGFR pathways. The specific activity of this compound would require further biological evaluation.

-

Antimicrobial Activity: Halogenated quinolines have also shown promise as antimicrobial agents. Their mechanism of action can involve the inhibition of bacterial DNA gyrase or other essential enzymes.

-

Synthetic Intermediate: this compound serves as a valuable intermediate in organic synthesis. The bromine atom can be readily displaced or used in cross-coupling reactions (e.g., Suzuki, Heck) to introduce further complexity and develop novel compounds for drug discovery and materials science.

Proposed Signaling Pathway Inhibition by Quinoline Derivatives

Caption: Proposed inhibitory action of quinoline derivatives on a generic cell signaling pathway.

An In-depth Technical Guide to the Physical and Chemical Properties of 6-Bromo-7-methylquinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical data for 6-Bromo-7-methylquinoline, a heterocyclic compound with applications in medicinal chemistry and materials science. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development by consolidating essential data, outlining experimental protocols, and visualizing key workflows.

Core Physical and Chemical Data

This compound is a substituted quinoline with the chemical formula C₁₀H₈BrN.[1] Its molecular structure, characterized by a bromine atom at the 6-position and a methyl group at the 7-position of the quinoline ring, contributes to its unique chemical properties and reactivity.[2]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 122759-89-1 | [3] |

| Molecular Formula | C₁₀H₈BrN | [1] |

| Molecular Weight | 222.08 g/mol | [3] |

| Appearance | Pale yellow to brownish solid | [2] |

| Boiling Point | 312.7 ± 22.0 °C (Predicted) | [3] |

| Solubility | Soluble in organic solvents such as ethanol and dichloromethane; limited solubility in water. | [2] |

Spectroscopic and Analytical Data

The structural confirmation and purity assessment of this compound are critical for its application in research and development. The following sections provide an overview of the expected spectroscopic data.

Table 2: Spectroscopic Data Summary

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the aromatic protons on the quinoline ring system and a singlet for the methyl group protons. |

| ¹³C NMR | Resonances for the ten carbon atoms of the quinoline ring and the methyl group. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for C-H, C=C, and C=N stretching and bending vibrations of the quinoline core, as well as a C-Br stretching vibration. |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the molecular weight of the compound, with a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br). |

Experimental Protocols

Synthesis of this compound (Adapted Method)

A plausible synthetic route to this compound involves the Skraup synthesis, a classic method for quinoline synthesis.

Materials:

-

4-Bromo-3-methylaniline

-

Glycerol

-

Concentrated Sulfuric Acid

-

An oxidizing agent (e.g., arsenic pentoxide or nitrobenzene)

-

Ferrous sulfate (catalyst)

Procedure:

-

A mixture of 4-bromo-3-methylaniline, glycerol, concentrated sulfuric acid, and the oxidizing agent is carefully heated.

-

Ferrous sulfate is added as a catalyst to moderate the reaction.

-

The reaction mixture is heated at reflux for several hours.

-

After cooling, the mixture is poured into water and neutralized with a base (e.g., sodium hydroxide) to precipitate the crude product.

-

The crude this compound is then purified by steam distillation or recrystallization from a suitable solvent.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Dissolve 5-10 mg of this compound in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

-

Spectrometer: 400 MHz or higher.

-

Pulse Sequence: Standard single-pulse experiment.

-

Spectral Width: 0-12 ppm.

-

Number of Scans: 16-64.

-

Relaxation Delay: 1-2 seconds.

¹³C NMR Acquisition:

-

Spectrometer: 100 MHz or higher.

-

Pulse Sequence: Proton-decoupled experiment.

-

Spectral Width: 0-200 ppm.

-

Number of Scans: 1024 or more, depending on sample concentration.

-

Relaxation Delay: 2-5 seconds.

Infrared (IR) Spectroscopy

Sample Preparation:

-

KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

Data Acquisition:

-

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

A background spectrum should be collected and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Sample Introduction:

-

Gas Chromatography-Mass Spectrometry (GC-MS): Dissolve the sample in a volatile organic solvent and inject it into the GC.

-

Direct Infusion: Dissolve the sample in a suitable solvent and introduce it directly into the mass spectrometer's ion source.

Data Acquisition:

-

Ionization Mode: Electron Ionization (EI) is common for such compounds.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Mass Range: Scan a range appropriate to detect the molecular ion (e.g., m/z 50-500).

Workflow and Pathway Visualizations

The following diagrams, generated using the DOT language, illustrate key workflows for the synthesis and characterization of this compound.

Caption: Proposed synthetic workflow for this compound.

References

An In-depth Technical Guide to 6-Bromo-7-methylquinoline: Discovery, Synthesis, and Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-Bromo-7-methylquinoline, a heterocyclic compound of significant interest in medicinal chemistry and synthetic organic chemistry. This document covers the historical context of its discovery through the lens of classic quinoline synthesis, its physicochemical properties, a detailed experimental protocol for its preparation, and its applications as a key building block in the development of therapeutic agents.

Discovery and History

The discovery of this compound is intrinsically linked to the development of synthetic methods for the quinoline scaffold in the late 19th century. While a specific date for the first synthesis of this particular derivative is not readily found in seminal literature, its preparation is a direct application of the Skraup-Doebner-von Miller reaction , a cornerstone of heterocyclic chemistry.

The Skraup synthesis, first reported by Czech chemist Zdenko Hans Skraup in 1880, involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent to produce a quinoline.[1] A modification by Oscar Doebner and Wilhelm von Miller extended this reaction to use α,β-unsaturated carbonyl compounds, which are often formed in situ from aldehydes or ketones.[2] The synthesis of this compound employs 4-bromo-3-methylaniline as the aniline component, which upon reaction with glycerol under acidic and oxidizing conditions, cyclizes to form the target quinoline.

Historically, quinoline and its derivatives have been paramount in the field of medicinal chemistry, most notably with the discovery of quinine as an antimalarial agent. This legacy continues with synthetic quinolines, and halogenated derivatives like this compound serve as versatile intermediates. The bromine atom at the 6-position and the methyl group at the 7-position provide specific steric and electronic properties, and the bromine atom, in particular, offers a reactive site for further functionalization through cross-coupling reactions, making it a valuable building block in the synthesis of complex molecules for drug discovery programs, especially in the search for novel antimalarial and anticancer agents.

Physicochemical and Spectral Data

The accurate characterization of this compound is crucial for its application in research and development. The following tables summarize its key quantitative data.

Table 1: Physical and Chemical Properties

| Property | Value |

| CAS Number | 122759-89-1 |

| Molecular Formula | C₁₀H₈BrN |

| Molecular Weight | 222.08 g/mol [3] |

| Boiling Point | 312.7 ± 22.0 °C[3] |

| Physical Form | Solid[4] |

| Purity | Typically ≥97%[4] |

Table 2: Predicted NMR Spectral Data

| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| Proton | δ (ppm) |

| H-2 | ~8.8 |

| H-3 | ~7.4 |

| H-4 | ~8.0 |

| H-5 | ~7.9 |

| H-8 | ~8.1 |

| CH₃ | ~2.5 |

Experimental Protocols

The following section details a representative experimental protocol for the synthesis of this compound via the Skraup-Doebner-von Miller reaction.

Synthesis of this compound from 4-Bromo-3-methylaniline

This protocol is adapted from the classical Skraup synthesis of quinolines.

Materials and Reagents:

-

4-Bromo-3-methylaniline

-

Glycerol

-

Concentrated Sulfuric Acid (H₂SO₄)

-

An oxidizing agent (e.g., nitrobenzene or arsenic acid)

-

Ferrous sulfate (FeSO₄) (optional, to moderate the reaction)

-

Sodium hydroxide (NaOH) solution for neutralization

-

Dichloromethane or other suitable organic solvent for extraction

-

Anhydrous sodium sulfate or magnesium sulfate for drying

Procedure:

-

Reaction Setup: In a large round-bottom flask equipped with a reflux condenser and a mechanical stirrer, cautiously add concentrated sulfuric acid to glycerol while cooling the flask in an ice bath.

-

Addition of Reactants: To the cooled mixture, add 4-bromo-3-methylaniline. If the reaction is known to be vigorous, add a small amount of ferrous sulfate.

-

Addition of Oxidizing Agent: Slowly and carefully, add the oxidizing agent (e.g., nitrobenzene) to the reaction mixture.

-

Heating: Heat the mixture gently at first, then increase the temperature to reflux (typically around 120-130 °C) and maintain for several hours (e.g., 1.5 hours). The reaction is highly exothermic and should be carefully controlled.

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Cautiously pour the mixture onto crushed ice.

-

Neutralization: Carefully neutralize the acidic solution with a concentrated sodium hydroxide solution until it is alkaline. This step should be performed in a well-ventilated fume hood as it can generate heat.

-

Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with a suitable organic solvent such as dichloromethane.

-

Drying and Evaporation: Combine the organic extracts and dry over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: The crude this compound can be purified by techniques such as vacuum distillation or column chromatography on silica gel.

Visualized Workflows and Pathways

Synthetic Pathway of this compound

The following diagram illustrates the logical workflow of the Skraup-Doebner-von Miller synthesis.

Caption: Synthetic workflow for this compound.

References

Unlocking the Therapeutic Potential of 6-Bromo-7-methylquinoline: A Technical Guide for Advanced Research

For Immediate Release

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals interested in the therapeutic potential of 6-Bromo-7-methylquinoline. While direct research on this specific molecule is nascent, this document extrapolates from extensive data on analogous quinoline derivatives to outline promising avenues for investigation in oncology, inflammatory diseases, and beyond. The quinoline scaffold is a well-established privileged structure in medicinal chemistry, and the unique substitution pattern of this compound offers a valuable platform for the design of novel therapeutic agents.[1][2]

Physicochemical Properties and Synthesis

This compound is a solid, heterocyclic aromatic compound with the molecular formula C₁₀H₈BrN and a molecular weight of 222.08 g/mol .[3] Its structure, featuring a bromine atom at the 6-position and a methyl group at the 7-position, provides a key building block for the synthesis of a diverse range of pharmaceutical intermediates.[3] The bromine atom, in particular, offers a reactive site for palladium-catalyzed cross-coupling reactions, such as Suzuki and Heck couplings, enabling extensive chemical modifications.[3]

| Property | Value | Reference |

| Molecular Formula | C₁₀H₈BrN | [3] |

| Molecular Weight | 222.08 g/mol | [3] |

| Physical Form | Solid | - |

| Boiling Point | 312.7±22.0 °C | [3] |

| IUPAC Name | This compound | - |

| CAS Number | 122759-89-1 | [3] |

Proposed Synthesis Protocol: Modified Skraup Synthesis

A plausible and efficient method for the synthesis of this compound is the Skraup synthesis, a classic method for preparing quinolines. This protocol is adapted from established procedures for similar quinoline derivatives.

Materials:

-

4-Bromo-3-methylaniline

-

Glycerol

-

Concentrated Sulfuric Acid

-

An oxidizing agent (e.g., nitrobenzene or arsenic pentoxide)

-

Ferrous sulfate (catalyst)

Procedure:

-

Carefully add concentrated sulfuric acid to a mixture of 4-Bromo-3-methylaniline and glycerol in a reaction vessel equipped with a reflux condenser.

-

Add ferrous sulfate as a catalyst.

-

Introduce the oxidizing agent to the mixture.

-

Heat the reaction mixture cautiously. The reaction is exothermic and may become vigorous.

-

After the initial vigorous reaction subsides, continue heating the mixture under reflux for several hours to ensure the completion of the reaction.

-

Cool the reaction mixture and cautiously pour it into a large volume of water.

-

Neutralize the excess acid with a base, such as sodium hydroxide, which will precipitate the crude this compound.

-

Purify the crude product by steam distillation followed by recrystallization or column chromatography to obtain the pure compound.

Caption: Workflow for the proposed synthesis of this compound via the Skraup reaction.

Potential Research Area: Anticancer Activity

The quinoline scaffold is a cornerstone in the development of anticancer agents, with numerous derivatives exhibiting potent activity against various cancer cell lines.[4] The presence of a bromine atom on the quinoline ring has been associated with enhanced cytotoxic effects.[5] While no direct studies on the anticancer properties of this compound have been published, research on structurally similar compounds provides a strong rationale for its investigation in this area.

Analogous Compound Activity

Studies on various bromo-substituted quinoline and quinolinone derivatives have demonstrated significant antiproliferative activity. For instance, certain 6-bromo quinazoline derivatives have shown potent cytotoxic effects against human breast and colon cancer cell lines.[5] The mechanism of action for many quinoline-based anticancer agents involves the inhibition of key signaling pathways crucial for cancer cell growth and survival.[6]

| Analogous Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 6-Bromo quinazoline derivatives | MCF-7 (Breast) | Not Specified | [5] |

| 6-Bromo quinazoline derivatives | SW480 (Colon) | Not Specified | [5] |

| Morpholine substituted quinazolines | A549 (Lung) | 8.55 ± 0.67 | [7] |

| Morpholine substituted quinazolines | MCF-7 (Breast) | 3.15 ± 0.23 | [7] |

| Morpholine substituted quinazolines | SHSY-5Y (Neuroblastoma) | 3.36 ± 0.29 | [7] |

| Phenolic compound from Garcinia porrecta | MCF-7 (Breast) | 119.3 µg/mL | [8] |

Note: The IC₅₀ values presented are for analogous compounds and are intended to guide future research on this compound.

Potential Signaling Pathways for Investigation

Based on the known mechanisms of action of other quinoline derivatives, several signaling pathways are prime targets for investigating the anticancer effects of this compound.

-

PI3K/Akt/mTOR Pathway: This pathway is frequently dysregulated in cancer and is a known target for quinoline-based inhibitors.[6]

-

EGFR and VEGFR Signaling: Inhibition of epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR) signaling are established anticancer strategies, and some quinoline derivatives have shown activity against these targets.[6]

-

Checkpoint Kinase 1 (Chk1) Inhibition: 6-substituted indolylquinolinones have been identified as potent inhibitors of Chk1, a key enzyme in the DNA damage response.[5]

Caption: Potential signaling pathways targeted by this compound in cancer.

Potential Research Area: Anti-inflammatory Activity

Quinoline derivatives have also demonstrated significant anti-inflammatory properties, often through the inhibition of key inflammatory mediators and pathways.[9][10]

Analogous Compound Activity

A study on 6-bromo-3-methylquinoline analogues identified them as potential inhibitors of prostaglandin F2α, a key mediator of inflammation and preterm labor.[11][12] While specific anti-inflammatory data for this compound is unavailable, the activity of its analogs suggests this is a promising area of investigation.

| Analogous Compound Class | Target/Assay | Activity Metric | Reference |

| 6-bromo-3-methylquinoline analogues | Prostaglandin F2α synthase | pIC₅₀ | [11][12] |

| 7-hydroxy-6-methoxyquinolin-2(1H)-one | LPS-stimulated macrophages | Inhibition of NO, TNF-α, IL-6, IL-1β | [10] |

| 2-substituted 6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridines | Rat carrageenan paw edema | Anti-inflammatory activity | [9] |

Proposed Experimental Protocol: In Vitro Anti-inflammatory Assay

A standard in vitro assay to screen for anti-inflammatory activity involves the use of lipopolysaccharide (LPS)-stimulated macrophages.

Cell Line: RAW 264.7 murine macrophage cell line.

Protocol:

-

Culture RAW 264.7 cells in appropriate media.

-

Seed the cells in 96-well plates and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

Collect the cell culture supernatant.

-

Measure the levels of nitric oxide (NO) using the Griess reagent.

-

Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) using ELISA kits.

-

Assess cell viability using an MTT assay to rule out cytotoxicity.

Caption: Experimental workflow for in vitro anti-inflammatory screening.

Future Directions and Conclusion

This compound represents a promising, yet underexplored, scaffold for the development of novel therapeutic agents. The data from analogous compounds strongly suggest its potential in both oncology and the treatment of inflammatory conditions. Future research should focus on:

-

Optimized Synthesis: Development of a high-yield, scalable synthesis protocol.

-

In Vitro Screening: Comprehensive screening against a panel of cancer cell lines and in various inflammatory models.

-

Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by this compound.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of derivatives to identify compounds with improved potency and selectivity.

This technical guide provides a foundational framework to stimulate and guide further investigation into the promising therapeutic applications of this compound. The versatility of its chemical structure, combined with the proven biological activity of the broader quinoline class, positions it as a valuable candidate for future drug discovery programs.

References

- 1. Partial lysergamide - Wikipedia [en.wikipedia.org]

- 2. sysrevpharm.org [sysrevpharm.org]

- 3. This compound [myskinrecipes.com]

- 4. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Effectiveness and Anticancer Activity of a Novel Phenolic Compound from Garcinia porrecta Against the MCF-7 Breast Cancer Cell Line in vitro and in silico - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and antiinflammatory activity of certain 5,6,7,8-tetrahydroquinolines and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. In Vitro Mechanistic Study of the Anti-inflammatory Activity of a Quinoline Isolated from Spondias pinnata Bark - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Exploring the potency of 6-bromo-3-methylquinoline analogues as prostaglandin F2α inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

6-Bromo-7-methylquinoline: A Versatile Scaffold for Synthetic and Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

6-Bromo-7-methylquinoline is a heterocyclic building block of significant interest in synthetic and medicinal chemistry. Its unique substitution pattern, featuring a reactive bromine atom and a methyl group on the quinoline core, offers a versatile platform for the development of novel therapeutic agents and functional materials. The bromine at the 6-position serves as a convenient handle for various cross-coupling reactions, enabling the introduction of diverse functionalities, while the methyl group at the 7-position can influence the molecule's steric and electronic properties, contributing to target specificity and potency. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and applications of this compound, with a particular focus on its role in the development of kinase inhibitors for cancer therapy. Detailed experimental protocols, quantitative data, and visual diagrams of key concepts are presented to facilitate its use in research and drug discovery.

Physicochemical and Spectroscopic Properties

Physical and Chemical Properties (Reference: 6-Bromoquinoline)

| Property | Value | Reference |

| CAS Number | 122759-89-1 | N/A |

| Molecular Formula | C₁₀H₈BrN | N/A |

| Molecular Weight | 222.08 g/mol | N/A |

| Appearance | Solid | N/A |

| Boiling Point | 312.7±22.0 °C | [1] |

| Storage | Room temperature, dry | [1] |

Spectroscopic Data (Reference: 6-Bromoquinoline)

The following tables present the ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR data for the related compound 6-bromoquinoline.

Table 1: ¹H NMR Data of 6-Bromoquinoline (CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Assignment (Tentative) |

| ~8.85 | dd | H-2 |

| ~7.40 | dd | H-3 |

| ~8.10 | dd | H-4 |

| ~8.25 | d | H-5 |

| - | - | C-6 (no proton) |

| ~7.70 | dd | H-7 |

| ~7.95 | d | H-8 |

Table 2: ¹³C NMR Data of 6-Bromoquinoline (CDCl₃)

| Chemical Shift (δ) ppm | Assignment (Tentative) |

| ~150.5 | C-2 |

| ~122.0 | C-3 |

| ~136.0 | C-4 |

| ~129.5 | C-4a |

| ~128.5 | C-5 |

| ~120.0 | C-6 |

| ~132.5 | C-7 |

| ~129.0 | C-8 |

| ~148.0 | C-8a |

Table 3: Mass Spectrometry Data of 6-Bromoquinoline

| m/z | Interpretation |

| 207/209 | [M]⁺ isotopic peaks for ⁷⁹Br and ⁸¹Br |

| 128 | [M-Br]⁺ |

| 101 | [M-Br-HCN]⁺ |

Table 4: IR Spectroscopy Data of 6-Methylquinoline (Reference)

| Wavenumber (cm⁻¹) | Interpretation |

| 3050-3000 | Aromatic C-H stretch |

| 2950-2850 | Methyl C-H stretch |

| 1600-1450 | Aromatic C=C and C=N stretching |

| ~830 | C-H out-of-plane bending |

| ~750 | C-Br stretch |

Recommended Experimental Protocols for Spectroscopic Analysis

To obtain precise spectroscopic data for this compound, the following general procedures are recommended:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve 10-20 mg of the compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

¹H NMR Acquisition: Utilize a 400 MHz or higher spectrometer. Acquire the spectrum with a standard pulse sequence, a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

-

¹³C NMR Acquisition: Use a proton-decoupled pulse sequence. A higher number of scans will be necessary due to the low natural abundance of ¹³C. The spectral width should be set to approximately 200-220 ppm.

-

-

Mass Spectrometry (MS):

-

Ionization: Electron Ionization (EI) is suitable for this type of compound.

-

Analysis: Introduce the sample via direct infusion or after separation by Gas Chromatography (GC-MS). The mass analyzer will separate the ions based on their mass-to-charge ratio (m/z). The presence of bromine should result in a characteristic M/M+2 isotopic pattern.

-

-

Infrared (IR) Spectroscopy:

-

Technique: Attenuated Total Reflectance (ATR) is a convenient method. Alternatively, a KBr pellet can be prepared.

-

Acquisition: Record the spectrum in the range of 4000-400 cm⁻¹.

-

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step sequence, typically starting from a substituted aniline. A plausible synthetic route is outlined below, based on established methodologies for quinoline synthesis.

Proposed Synthetic Pathway

Caption: Proposed Skraup synthesis of this compound.

Detailed Experimental Protocol: Skraup Synthesis

The Skraup synthesis is a classic and effective method for the preparation of quinolines. The following is a generalized protocol that can be adapted for the synthesis of this compound.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, cautiously add concentrated sulfuric acid to 3-bromo-4-methylaniline.

-

Addition of Reagents: To this mixture, add an oxidizing agent such as nitrobenzene or arsenic acid. Slowly add glycerol with continuous stirring.

-

Reaction: Heat the mixture gently at first, and then increase the temperature to reflux. The reaction is exothermic and should be controlled carefully. Maintain reflux for several hours until the reaction is complete (monitored by TLC).

-

Work-up: Cool the reaction mixture and cautiously pour it into a large volume of water. Neutralize the acidic solution with a base, such as sodium hydroxide, until the product precipitates.

-

Purification: The crude product can be purified by steam distillation followed by extraction with an organic solvent (e.g., dichloromethane or chloroform). The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. Further purification can be achieved by column chromatography on silica gel or recrystallization.

Chemical Reactivity and Synthetic Applications

The bromine atom at the 6-position of this compound is the key to its versatility as a synthetic building block, allowing for a variety of palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between the quinoline core and various aryl or heteroaryl boronic acids or esters.

Caption: General scheme for the Suzuki coupling of this compound.

Experimental Protocol: Suzuki-Miyaura Coupling

-

Reaction Setup: To a flame-dried Schlenk flask, add this compound (1 equivalent), the desired arylboronic acid (1.2-1.5 equivalents), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (0.02-0.05 equivalents), and a base like potassium carbonate or cesium carbonate (2-3 equivalents).

-

Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.

-

Reaction: Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at 80-110 °C for several hours, monitoring the progress by TLC or LC-MS.

-

Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Heck-Mizoroki Reaction

The Heck-Mizoroki reaction enables the formation of a carbon-carbon bond between the 6-position of the quinoline and an alkene, leading to the synthesis of substituted styrenylquinolines.

Caption: General scheme for the Heck reaction of this compound.

Experimental Protocol: Heck-Mizoroki Reaction

-

Reaction Setup: In a sealed tube or Schlenk flask, combine this compound (1 equivalent), the alkene (1.2-2 equivalents), a palladium source such as palladium(II) acetate (0.01-0.05 equivalents), a phosphine ligand like triphenylphosphine (0.02-0.1 equivalents), and a base, typically a tertiary amine like triethylamine (2-3 equivalents).

-

Solvent Addition: Add a polar aprotic solvent such as DMF, NMP, or acetonitrile.

-

Reaction: Heat the mixture under an inert atmosphere to 80-140 °C for 12-24 hours. Monitor the reaction's progress by TLC or GC-MS.

-

Work-up and Purification: Upon completion, cool the reaction, dilute with water, and extract with an organic solvent. Wash the organic phase with water and brine, dry it over anhydrous sodium sulfate, and concentrate it. Purify the residue by column chromatography to obtain the desired product.

Applications in Drug Discovery and Development

The quinoline scaffold is a "privileged structure" in medicinal chemistry, and this compound serves as a valuable starting material for the synthesis of potent and selective kinase inhibitors.[1]

Kinase Inhibition and Anticancer Activity

Derivatives of this compound have shown promise as inhibitors of key signaling pathways implicated in cancer, such as the PI3K/Akt/mTOR pathway. Dysregulation of this pathway is a common feature in many cancers, leading to uncontrolled cell growth and proliferation.

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by quinoline derivatives.

By modifying the this compound core, medicinal chemists can design molecules that bind to the ATP-binding site of these kinases, preventing their phosphorylation and downstream signaling, ultimately leading to apoptosis (programmed cell death) in cancer cells.

Experimental Workflow for Kinase Inhibitor Development

The development of kinase inhibitors from the this compound scaffold typically follows a structured workflow.

Caption: General experimental workflow for the development of kinase inhibitors.

This workflow involves the synthesis of a library of derivatives, followed by screening for their ability to inhibit the target kinase in biochemical assays. Promising compounds are then evaluated in cell-based assays to assess their effects on cancer cell proliferation and survival. The most potent and selective compounds undergo lead optimization to improve their pharmacological properties before being tested in preclinical animal models.

Conclusion

This compound is a highly valuable and versatile building block for synthetic and medicinal chemistry. Its amenability to a range of chemical transformations, particularly palladium-catalyzed cross-coupling reactions, provides a robust platform for the synthesis of diverse molecular architectures. The demonstrated potential of its derivatives as potent kinase inhibitors highlights its significance in the ongoing quest for novel and effective anticancer therapeutics. This technical guide serves as a comprehensive resource for researchers looking to harness the synthetic potential of this compound in their drug discovery and development endeavors.

References

The Quinoline Scaffold: A Cornerstone in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridine ring, stands as a privileged structure in the landscape of medicinal chemistry. First isolated from coal tar in 1834, its versatile physicochemical properties and diverse biological activities have led to the development of a multitude of clinically significant drugs. This technical guide provides a comprehensive overview of the quinoline core, encompassing its synthesis, mechanism of action, therapeutic applications, and the experimental methodologies crucial for the evaluation of its derivatives.

Physicochemical Properties and Synthesis

The quinoline ring system is characterized by its planarity and aromaticity, which facilitate interactions with biological macromolecules. Its nitrogen atom can act as a hydrogen bond acceptor, and the overall structure can be readily functionalized at various positions to modulate its pharmacokinetic and pharmacodynamic properties. The lipophilicity of quinoline derivatives, a critical parameter for drug absorption and distribution, can be fine-tuned through chemical modification. In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies are instrumental in the early stages of drug discovery to predict the bioavailability and potential toxicity of novel quinoline-based compounds.

The synthesis of the quinoline scaffold can be achieved through several classic named reactions, each offering a pathway to differently substituted derivatives.

Key Synthetic Protocols:

-

Skraup Synthesis: This is a fundamental method for producing quinoline by reacting aniline with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene. The reaction is initiated by the dehydration of glycerol to acrolein, followed by a Michael addition of aniline, cyclization, and subsequent oxidation to form the quinoline ring.[1][2]

-

Doebner-von Miller Reaction: A versatile method that involves the reaction of an aniline with an α,β-unsaturated carbonyl compound in the presence of an acid catalyst to yield substituted quinolines.

-

Combes Synthesis: This reaction utilizes the acid-catalyzed condensation of an aniline with a β-diketone to produce 2,4-disubstituted quinolines.[3][4][5][6]

Therapeutic Applications and Mechanisms of Action

The clinical utility of quinoline-based drugs is extensive, with applications in the treatment of malaria, cancer, bacterial infections, and inflammatory diseases.

Antimalarial Activity

Historically, quinoline derivatives like quinine and chloroquine have been mainstays in the treatment of malaria. Their primary mechanism of action involves the inhibition of hemozoin biocrystallization in the malaria parasite's food vacuole. This leads to the accumulation of toxic free heme, ultimately causing parasite death.

Anticancer Activity: Targeting Kinase Signaling

A significant number of modern anticancer drugs are built upon the quinoline scaffold, functioning as potent inhibitors of various protein kinases that are crucial for tumor growth, proliferation, and survival.

FDA-Approved Quinoline-Based Tyrosine Kinase Inhibitors (TKIs):

Several quinoline-based TKIs have received FDA approval and are now integral components of targeted cancer therapy. These drugs exhibit their therapeutic effects by blocking the signaling pathways that drive oncogenesis.

| Drug Name | Primary Targets | FDA-Approved Indications (Selected) |

| Lenvatinib | VEGFR1-3, FGFR1-4, PDGFRα, KIT, RET | Differentiated Thyroid Cancer, Renal Cell Carcinoma, Hepatocellular Carcinoma |

| Cabozantinib | MET, VEGFR2, AXL, RET, KIT, FLT3 | Medullary Thyroid Cancer, Renal Cell Carcinoma, Hepatocellular Carcinoma |

| Bosutinib | Abl, Src family kinases | Chronic Myeloid Leukemia |

Quantitative Data: IC50 Values of FDA-Approved Quinoline-Based TKIs

The potency of these inhibitors is quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of the drug required to inhibit the activity of a specific kinase by 50%.

| Drug | Kinase Target | IC50 (nM) |

| Lenvatinib | VEGFR1 (FLT1) | 22 |

| VEGFR2 (KDR) | 4 | |

| VEGFR3 (FLT4) | 5 | |

| FGFR1 | 46 | |

| PDGFRα | 51 | |

| KIT | 75 | |

| RET | 33 | |

| Cabozantinib | MET | 1.3[7][8] |

| VEGFR2 | 0.035[7][8] | |

| AXL | 7[8] | |

| RET | 5.2[8] | |

| KIT | 4.6[8] | |

| FLT3 | 11.3[8] | |

| Bosutinib | Abl | 1.2 |

| Src | 1.2 |

Signaling Pathways Targeted by Quinoline-Based Kinase Inhibitors

The anticancer efficacy of quinoline-based TKIs stems from their ability to interrupt key signaling cascades that regulate cell proliferation, angiogenesis, and metastasis.

VEGFR2 Signaling Pathway

The Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) is a primary mediator of angiogenesis. Lenvatinib and Cabozantinib are potent inhibitors of this pathway.

Caption: VEGFR2 signaling pathway and points of inhibition by Lenvatinib and Cabozantinib.

c-MET Signaling Pathway

The c-MET receptor tyrosine kinase, when activated by its ligand HGF, triggers signaling cascades involved in cell proliferation, migration, and invasion. Cabozantinib is a potent inhibitor of c-MET.

Caption: c-MET signaling pathway and the inhibitory action of Cabozantinib.

Abl-Src Signaling Pathway

The Abl and Src family of non-receptor tyrosine kinases are involved in signaling pathways that regulate cell proliferation, survival, and migration. Bosutinib is a dual inhibitor of these kinases.

Caption: Abl-Src signaling pathways and their inhibition by Bosutinib.

Experimental Protocols for the Evaluation of Quinoline Derivatives

The biological activity of newly synthesized quinoline compounds is assessed through a series of in vitro assays.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.

-

Compound Treatment: Treat the cells with serial dilutions of the quinoline derivative for a specified period (e.g., 24, 48, or 72 hours). Include vehicle-treated and untreated control wells.

-

MTT Addition: Following treatment, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Aspirate the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the formazan solution using a microplate reader at a wavelength of 570 nm.[9][10]

In Vitro Kinase Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of a specific kinase.

Protocol:

-

Reaction Setup: In a microplate, combine the purified kinase enzyme, a specific substrate, and varying concentrations of the quinoline inhibitor in a suitable kinase buffer.

-

Reaction Initiation: Initiate the kinase reaction by adding ATP.

-

Incubation: Incubate the reaction mixture at a controlled temperature for a defined period.

-

Detection: Quantify the kinase activity by measuring the amount of phosphorylated substrate or the amount of ADP produced. This can be achieved using various detection methods, such as radiometric assays, fluorescence-based assays (e.g., TR-FRET), or luminescence-based assays (e.g., ADP-Glo).[11][12][13][14]

-

Data Analysis: Calculate the percentage of kinase inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Western Blot Analysis of Signaling Pathways

Western blotting is used to detect specific proteins in a cell lysate and to assess the phosphorylation status of signaling molecules, thereby providing insight into the mechanism of action of the quinoline derivative.

Protocol:

-

Cell Lysis: Treat cells with the quinoline compound for a desired time, then lyse the cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).

-

SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: Block the membrane to prevent non-specific antibody binding, then incubate with a primary antibody specific to the target protein (e.g., total or phosphorylated forms of VEGFR, MET, AKT, ERK).

-

Secondary Antibody Incubation: Wash the membrane and incubate with a labeled secondary antibody that binds to the primary antibody.

-

Detection: Detect the protein bands using a suitable detection method (e.g., chemiluminescence or fluorescence) and imaging system.[15][16][17][18]

Conclusion

The quinoline scaffold remains a highly valuable and enduring pharmacophore in medicinal chemistry. Its synthetic tractability and broad spectrum of biological activities continue to inspire the design and development of novel therapeutic agents. The detailed understanding of the mechanisms of action of quinoline-based drugs, particularly their targeted inhibition of key signaling pathways, has revolutionized the treatment of various diseases, most notably cancer. The experimental protocols outlined in this guide provide a foundational framework for the synthesis and evaluation of new quinoline derivatives, paving the way for the next generation of innovative medicines.

References

- 1. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]

- 2. uop.edu.pk [uop.edu.pk]

- 3. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 4. Combes synthesis of quinolines [quimicaorganica.org]

- 5. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]

- 6. scribd.com [scribd.com]

- 7. Mini-Review: Cabozantinib in the Treatment of Advanced Renal Cell Carcinoma and Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. MTT assay protocol | Abcam [abcam.com]

- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 11. benchchem.com [benchchem.com]

- 12. In vitro kinase assay [protocols.io]

- 13. bmglabtech.com [bmglabtech.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. Dissect Signaling Pathways with Multiplex Western Blots | Thermo Fisher Scientific - HK [thermofisher.com]

- 16. benchchem.com [benchchem.com]

- 17. Western Blot: Principles, Procedures, and Clinical Applications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of 6-Bromo-7-methylquinoline

Introduction

Quinolines are a critical class of heterocyclic compounds widely utilized as scaffolds in medicinal chemistry and drug development due to their diverse biological activities. The synthesis of substituted quinolines is, therefore, a significant focus in organic synthesis. This document provides a detailed protocol for the synthesis of 6-bromo-7-methylquinoline, a valuable building block, starting from 4-bromo-3-methylaniline. The described method is a variation of the classic Skraup synthesis, a reliable and long-standing method for quinoline ring formation.[1][2][3][4] This application note is intended for researchers, scientists, and professionals in drug development, offering a comprehensive guide to the experimental procedure, including data presentation and process visualization.

Reaction Principle

The synthesis of this compound from 4-bromo-3-methylaniline is achieved through the Skraup reaction.[1][4] This reaction involves the treatment of an aromatic amine with glycerol, an oxidizing agent, and a dehydrating agent, typically concentrated sulfuric acid. The reaction proceeds through a series of steps: dehydration of glycerol to acrolein, Michael addition of the aniline to acrolein, cyclization, and finally, oxidation to form the quinoline ring system.[3] In this specific protocol, nitrobenzene serves as the oxidizing agent.[5]

Experimental Protocol

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| 4-Bromo-3-methylaniline | Reagent | Commercially Available |

| Glycerol | ACS | Commercially Available |

| Concentrated Sulfuric Acid | ACS | Commercially Available |

| Nitrobenzene | Reagent | Commercially Available |

| Ferric Sulfate | Reagent | Commercially Available |

| Dichloromethane | HPLC | Commercially Available |

| Anhydrous Sodium Sulfate | ACS | Commercially Available |

| Saturated Sodium Bicarbonate Solution | Lab Prepared | - |

| Petroleum Ether | ACS | Commercially Available |

Procedure

A mixture of 4-bromo-3-methylaniline (20 g, 107.5 mmol), ferric sulfate (6.6 g, 43.4 mmol), glycerol (40.8 g, 440 mmol), and nitrobenzene (8.12 g, 66 mmol) is combined with concentrated sulfuric acid (23 ml).[5] The mixture is then heated slowly. After the initial vigorous reaction subsides, the reaction mixture is refluxed for 3 hours.[5]

Following reflux, the excess nitrobenzene is removed by evaporation. The reaction mixture is then cooled, and the pH is adjusted to 7-8 by the careful addition of a saturated aqueous sodium bicarbonate solution. The resulting mixture is filtered to remove any solids.[5]

The filtrate is extracted with dichloromethane. The organic layers are combined and dried over anhydrous sodium sulfate. After drying, the organic phase is filtered and concentrated under vacuum. The resulting solid crude product is purified by flash column chromatography. The purified yellow solid is further washed with petroleum ether to afford the final product, this compound.[5]

Quantitative Data Summary

| Reactant | Molecular Weight ( g/mol ) | Amount (g) | Moles (mmol) | Molar Ratio |

| 4-Bromo-3-methylaniline | 186.05 | 20 | 107.5 | 1 |

| Glycerol | 92.09 | 40.8 | 440 | 4.1 |

| Nitrobenzene | 123.11 | 8.12 | 66 | 0.61 |

| Ferric Sulfate | 151.91 | 6.6 | 43.4 | 0.40 |

| Concentrated Sulfuric Acid | 98.08 | - | - | - |

| Product | Molecular Weight ( g/mol ) | Yield (g) | Yield (%) | |

| This compound | 222.08 | 7.5 | 31 |

Visualizations

Reaction Pathway

Caption: Chemical synthesis of this compound.

Experimental Workflow

Caption: Step-by-step experimental workflow.

Safety Precautions

-

This reaction should be performed in a well-ventilated fume hood.

-

Concentrated sulfuric acid is highly corrosive and should be handled with extreme care.

-

Nitrobenzene is toxic and readily absorbed through the skin. Appropriate personal protective equipment (gloves, lab coat, safety glasses) must be worn.

-

The initial reaction can be vigorous; therefore, slow and controlled heating is crucial.

Conclusion

The Skraup synthesis provides a direct and effective method for the preparation of this compound from 4-bromo-3-methylaniline. The protocol outlined in this document, when followed with the appropriate safety measures, offers a reproducible procedure for obtaining this valuable heterocyclic compound for further applications in research and development.

References

Application Notes and Protocols: Suzuki-Miyaura Coupling Reaction with 6-Bromo-7-methylquinoline

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2][3] This palladium-catalyzed reaction between an organohalide and an organoboron compound has found widespread application in the pharmaceutical industry for the synthesis of complex molecules, including biaryl structures that are prevalent in many drug candidates.[4][5]

Quinolines and their derivatives are a significant class of heterocyclic compounds with a broad spectrum of biological activities, making them attractive scaffolds in drug discovery. The functionalization of the quinoline core is a key strategy for modulating their pharmacological properties. The Suzuki-Miyaura coupling of halogenated quinolines, such as 6-Bromo-7-methylquinoline, with various boronic acids or esters provides a versatile and powerful tool for the synthesis of novel 6-aryl-7-methylquinoline derivatives. These derivatives are of significant interest for screening in various therapeutic areas, including oncology and infectious diseases.

This document provides detailed application notes and a generalized protocol for the Suzuki-Miyaura coupling reaction of this compound.

General Reaction Scheme

The Suzuki-Miyaura coupling of this compound with an arylboronic acid proceeds via a palladium-catalyzed cross-coupling reaction to yield the corresponding 6-aryl-7-methylquinoline.

Caption: General scheme of the Suzuki-Miyaura coupling reaction.

Data Presentation: Illustrative Reaction Conditions and Yields

The following table summarizes representative reaction conditions and expected yields for the Suzuki-Miyaura coupling of this compound with various arylboronic acids. The data is based on typical outcomes for similar Suzuki-Miyaura couplings of bromoquinolines.[6][7]

| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85-95 |

| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | Dioxane/H₂O | 90 | 16 | 80-90 |

| 3 | 3-Fluorophenylboronic acid | PdCl₂(dppf) (2) | - | Cs₂CO₃ | DMF | 110 | 8 | 75-85 |

| 4 | 2-Thiopheneboronic acid | Pd₂(dba)₃ (1) | XPhos (2) | K₃PO₄ | THF/H₂O | 80 | 24 | 70-80 |

| 5 | 4-Pyridinylboronic acid | Pd(OAc)₂ (3) | RuPhos (6) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 18 | 65-75 |

Experimental Protocols

This section provides a detailed, step-by-step protocol for a typical Suzuki-Miyaura coupling reaction of this compound.

Materials:

-

This compound

-

Arylboronic acid (1.2 equivalents)

-

Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄, or PdCl₂(dppf)) (1-5 mol%)

-

Phosphine ligand (if required, e.g., SPhos, XPhos) (2-10 mol%)

-

Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)

-

Anhydrous solvent (e.g., Toluene, Dioxane, THF, DMF)

-

Degassed water

-

Inert gas (Nitrogen or Argon)

-

Standard laboratory glassware and equipment

Procedure:

-

Reaction Setup: To a dry round-bottom flask or reaction vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, the palladium catalyst, the ligand (if applicable), and the base.

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times to ensure an oxygen-free environment.

-

Solvent Addition: Add the anhydrous organic solvent and degassed water (typically in a ratio of 4:1 to 10:1) via syringe.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously for the specified time (8-24 hours).

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and then brine.

-

Extraction and Drying: Separate the organic layer, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 6-aryl-7-methylquinoline.

Mandatory Visualizations

Suzuki-Miyaura Catalytic Cycle

The mechanism of the Suzuki-Miyaura coupling reaction involves a catalytic cycle with three key steps: oxidative addition, transmetalation, and reductive elimination.[3]

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the synthesis and purification of 6-aryl-7-methylquinoline derivatives.

Caption: A typical experimental workflow for Suzuki-Miyaura coupling.

Conclusion

The Suzuki-Miyaura coupling reaction is a highly effective method for the synthesis of 6-aryl-7-methylquinoline derivatives. The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and purity.[1][8] The protocols and data presented in these application notes provide a solid foundation for researchers to develop and optimize the synthesis of novel quinoline-based compounds for drug discovery and development. Further optimization of reaction conditions may be necessary for specific substrates to achieve the best results.

References

- 1. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]

- 2. m.youtube.com [m.youtube.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. researchgate.net [researchgate.net]

- 5. tcichemicals.com [tcichemicals.com]

- 6. researchgate.net [researchgate.net]

- 7. scispace.com [scispace.com]

- 8. Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning - ChemistryViews [chemistryviews.org]

Application Notes and Protocols for the Heck Reaction of 6-Bromo-7-methylquinoline

For Researchers, Scientists, and Drug Development Professionals

The Heck reaction, a palladium-catalyzed cross-coupling of an unsaturated halide with an alkene, is a cornerstone of modern organic synthesis.[1][2][3] This powerful carbon-carbon bond-forming reaction is instrumental in the synthesis of a wide array of organic molecules, including pharmaceuticals, agrochemicals, and advanced materials. For drug development professionals, the functionalization of heterocyclic scaffolds like quinoline is of particular interest. This document provides detailed application notes and protocols for the Heck reaction of 6-Bromo-7-methylquinoline, a key intermediate in the synthesis of various biologically active compounds.

General Reaction Scheme

The Heck reaction of this compound with a generic alkene is depicted below:

Figure 1. General Heck reaction of this compound with an alkene (R = alkyl, aryl, etc.) to yield the corresponding 6-vinyl-7-methylquinoline derivative.

Key Reaction Parameters and Optimization

The success of the Heck reaction is highly dependent on the careful selection and optimization of several key parameters. For a substrate such as this compound, the following components are crucial:

-

Palladium Catalyst: The choice of the palladium source is critical for the reaction's efficiency. Common precatalysts that are reduced in situ to the active Pd(0) species include palladium(II) acetate (Pd(OAc)₂), bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄).[1] For heteroaryl bromides, Pd(OAc)₂ is a robust and frequently used catalyst.

-

Ligands: Phosphine ligands are often employed to stabilize the palladium catalyst and modulate its reactivity.[1] Triphenylphosphine (PPh₃) is a common choice, while bulkier and more electron-rich phosphines like tri-o-tolylphosphine (P(o-tol)₃) or bidentate ligands such as BINAP can be beneficial for challenging substrates.[1]

-

Base: A base is required to neutralize the hydrogen halide (HBr) generated during the catalytic cycle.[1][3] Common bases include organic amines like triethylamine (Et₃N) and inorganic bases such as potassium carbonate (K₂CO₃) or sodium acetate (NaOAc).[1] The choice of base can influence the reaction rate and selectivity.

-

Solvent: The reaction is typically carried out in a polar aprotic solvent. N,N-Dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and acetonitrile (MeCN) are common choices that can effectively dissolve the reactants and facilitate the reaction.

-

Alkene: The nature of the alkene coupling partner is a significant factor. Electron-deficient alkenes, such as acrylates and styrenes, are generally more reactive in the Heck reaction.[1]

-

Temperature and Reaction Time: The reaction temperature typically ranges from 80 to 140 °C. The reaction progress should be monitored (e.g., by TLC or GC-MS) to determine the optimal reaction time, which can vary from a few hours to over 24 hours.

Data Presentation: Typical Heck Reaction Conditions

The following table summarizes typical conditions for the Heck reaction of aryl bromides, which can be adapted for this compound.

| Parameter | Typical Conditions |

| Substrate | This compound |

| Alkene | n-Butyl acrylate, Styrene (1.1 - 2.0 equiv) |

| Palladium Catalyst | Pd(OAc)₂ (1-5 mol%), PdCl₂(PPh₃)₂ (1-5 mol%) |

| Ligand | PPh₃ (2-10 mol%), P(o-tol)₃ (2-10 mol%) |

| Base | Et₃N (1.5-3.0 equiv), K₂CO₃ (2.0-3.0 equiv) |

| Solvent | DMF, NMP, Acetonitrile |

| Temperature | 80 - 140 °C |

| Reaction Time | 4 - 24 hours |

Experimental Protocols

The following are detailed protocols for the Heck reaction of this compound with n-butyl acrylate and styrene. These protocols are based on general procedures for similar aryl bromides and should be optimized for the specific substrate and desired product.

Protocol 1: Heck Reaction with n-Butyl Acrylate

Materials:

-

This compound (1.0 equiv)

-

n-Butyl acrylate (1.5 equiv)

-

Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)

-

Triphenylphosphine (PPh₃) (0.04 equiv)

-

Triethylamine (Et₃N) (2.0 equiv)

-

Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

-

To a dry Schlenk flask, add this compound, Pd(OAc)₂, and PPh₃.

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add anhydrous DMF, n-butyl acrylate, and Et₃N to the flask via syringe.

-

Heat the reaction mixture to 100-120 °C and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired product.

Protocol 2: Heck Reaction with Styrene

Materials:

-

This compound (1.0 equiv)

-

Styrene (1.5 equiv)

-

Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)

-

Tri-o-tolylphosphine (P(o-tol)₃) (0.04 equiv)

-

Potassium carbonate (K₂CO₃) (2.0 equiv)

-

Anhydrous N-methyl-2-pyrrolidone (NMP)

Procedure:

-

To a dry Schlenk flask, add this compound, Pd(OAc)₂, P(o-tol)₃, and K₂CO₃.

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add anhydrous NMP and styrene to the flask via syringe.

-

Heat the reaction mixture to 120-140 °C and stir for 16-24 hours.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-